![molecular formula C18H16N4O3S B2687030 (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone CAS No. 681156-74-1](/img/structure/B2687030.png)
(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone is a useful research compound. Its molecular formula is C18H16N4O3S and its molecular weight is 368.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anti-mycobacterial Chemotypes
(Pancholia et al., 2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as new anti-mycobacterial chemotypes. Their research involved synthesizing thirty-six structurally diverse benzo[d]thiazole-2-carboxamides and testing their anti-tubercular activity in vitro against Mycobacterium tuberculosis H37Rv strain. Several compounds demonstrated promising anti-mycobacterial potential, with minimal cytotoxicity, indicating their potential as therapeutic agents against tuberculosis.
Antimicrobial Activity
The synthesis and evaluation of new pyridine derivatives, including those related to the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold, have been explored for antimicrobial activity. (Patel et al., 2011) reported the preparation of such compounds and their variable and modest activity against bacteria and fungi, highlighting the compound's potential utility in developing new antimicrobial agents.
Antiviral Activity
Investigations into the antimicrobial and antiviral activity of substituted benzimidazoles have been conducted. (Sharma et al., 2009) synthesized and evaluated a series of compounds for their potential antimicrobial and antiviral properties. While these compounds showed limited activity against bacterial strains, some demonstrated activity against Aspergillus niger and Candida albicans, suggesting a path for developing antifungal agents.
Anticancer Activity
(Inceler et al., 2013) synthesized novel thiophene containing 1,3-diarylpyrazole derivatives and investigated their anticancer activity against various human cancer cells. Compounds exhibited significant inhibitory effects on specific cancer cell lines, indicating the potential for further development as anticancer agents.
Antimicrobial and Antibacterial Screening
New compounds, including (2-hydroxyphenyl)(1-(4-p-tolylthiazol-2-yl)-1H-pyrazol-4-yl)methanone, have been synthesized and characterized for their antibacterial activities. (Landage et al., 2019) highlighted the creation of novel thiazolyl pyrazole and benzoxazole derivatives, emphasizing their potential use in combating bacterial infections.
Mecanismo De Acción
Target of Action
The compound “(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone” contains a benzothiazole and a piperazine moiety. Benzothiazole derivatives have been found to exhibit diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects . They are known to bind with high affinity to multiple receptors . Piperazine derivatives also have a wide range of biological activities and are often used in the development of pharmaceuticals .
Mode of Action
For example, some benzothiazole derivatives have been found to inhibit tubercular activity .
Biochemical Pathways
Benzothiazole derivatives have been found to interact with various biological pathways depending on their specific structures and targets .
Result of Action
Based on the known activities of similar compounds, it could potentially have a range of effects, such as antiviral, anti-inflammatory, or anticancer activities .
Propiedades
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c23-17(13-4-3-5-14(12-13)22(24)25)20-8-10-21(11-9-20)18-19-15-6-1-2-7-16(15)26-18/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFPWQNFLLMNEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-cyanocycloheptyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide](/img/structure/B2686948.png)
![Methyl 2-((4,6-difluorobenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate](/img/structure/B2686951.png)
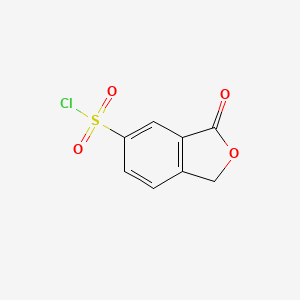
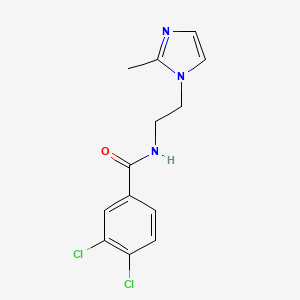
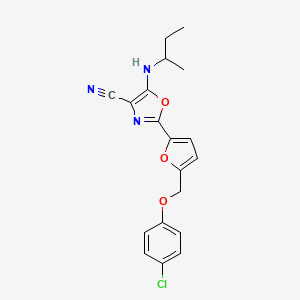
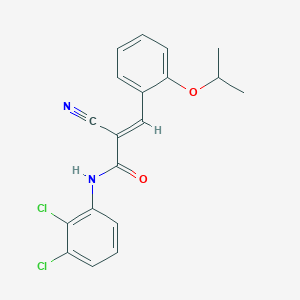
![N-(6-ethoxybenzo[d]thiazol-2-yl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2686959.png)
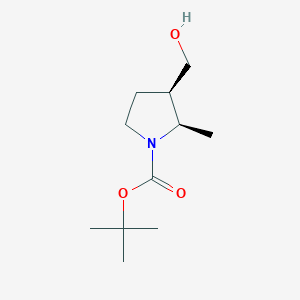
![N-(2-ethoxyphenyl)-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2686961.png)
![4-[(cyclopropylcarbonyl)amino]-N-(3,5-difluorobenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2686962.png)
![3-(4-Chlorophenyl)-1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)
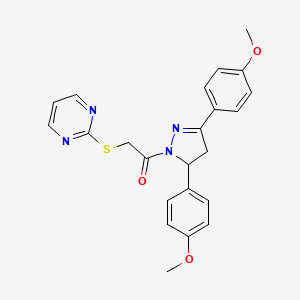
![4-[(2-fluorophenyl)methylsulfanyl]-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2686966.png)

